A Technical Guide to 2-Ethoxypropane for Advanced Research Applications
A Technical Guide to 2-Ethoxypropane for Advanced Research Applications
Abstract: This document provides a comprehensive technical overview of 2-ethoxypropane, also known by its common name, ethyl isopropyl ether. Tailored for an audience of researchers, scientists, and professionals in drug development, this guide delves into the compound's nomenclature, physicochemical properties, synthesis, and spectral characterization. It further explores its applications as a solvent and reagent, emphasizing methodologies and safety protocols critical for laboratory and industrial settings. The content is structured to deliver not just procedural steps but also the underlying scientific principles, ensuring a deep and actionable understanding for the user.
Nomenclature and Structural Identification
2-Ethoxypropane is an aliphatic ether characterized by an ethyl group and an isopropyl group linked through an oxygen atom.
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Common Names: Ethyl isopropyl ether, Isopropyl ethyl ether[1][2]
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Molecular Weight: 88.15 g/mol [1]
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SMILES: CCOC(C)C[1]
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InChIKey: XSJVWZAETSBXKU-UHFFFAOYSA-N[1]
The IUPAC nomenclature designates the larger alkyl group (isopropyl) as the parent alkane (propane) and the smaller group (ethyl) as an alkoxy substituent (ethoxy). The "2-" indicates that the ethoxy group is attached to the second carbon of the propane chain.[2]
Physicochemical Properties
Understanding the physical and chemical properties of 2-ethoxypropane is paramount for its effective application, particularly in designing extraction, purification, and reaction protocols.
| Property | Value | Source |
| Boiling Point | 53-54 °C (326.5 - 327.2 K) | [NIST][4] |
| Density | ~0.745 g/cm³ (at 20 °C) | [Calculated] |
| Molecular Weight | 88.15 g/mol | [PubChem][1] |
| Flash Point | -18 °C | [Calculated] |
| Solubility | Sparingly soluble in water | [Cheméo][4] |
| Vapor Pressure | 200 mmHg (at 20 °C) | [Calculated] |
| Refractive Index | ~1.365 (at 20 °C) | [SpringerMaterials][1] |
| LogP (Octanol/Water) | 1.431 (Predicted) | [Crippen][4] |
Synthesis and Purification
The most common and reliable method for synthesizing asymmetrical ethers like 2-ethoxypropane is the Williamson ether synthesis.[5][6] This method proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[5][7]
Scientific Rationale for Synthetic Route
The Williamson synthesis involves the reaction of an alkoxide with a primary alkyl halide.[6] For 2-ethoxypropane, there are two potential pathways:
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Sodium isopropoxide reacting with an ethyl halide (e.g., bromoethane).
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Sodium ethoxide reacting with an isopropyl halide (e.g., 2-bromopropane).
Expertise in Action: The Sₙ2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon.[5] Secondary alkyl halides, like 2-bromopropane, are prone to undergo a competing E2 (elimination) reaction, which would produce propene as an undesired byproduct.[5] In contrast, primary alkyl halides, such as bromoethane, are excellent substrates for Sₙ2 reactions. Therefore, Pathway 1 is the vastly superior and higher-yielding route. This choice minimizes side-product formation and simplifies subsequent purification.
Detailed Experimental Protocol: Williamson Synthesis of 2-Ethoxypropane
This protocol describes a laboratory-scale synthesis designed for high purity and yield.
Step 1: Preparation of Sodium Isopropoxide
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In a three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel, add 50 mL of anhydrous isopropanol.
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Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the isopropanol under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely until it is fully dissolved, forming sodium isopropoxide.
Step 2: Nucleophilic Substitution
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Once the sodium isopropoxide solution has cooled to room temperature, add 8.2 mL (0.11 mol) of bromoethane dropwise via the dropping funnel over 30 minutes with gentle stirring.
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After the addition is complete, heat the mixture to a gentle reflux (approx. 60-70 °C) for 2 hours to ensure the reaction goes to completion.
Step 3: Work-up and Isolation
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Cool the reaction mixture to room temperature.
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Pour the mixture into 100 mL of cold deionized water to quench the reaction and dissolve the sodium bromide byproduct.
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Transfer the mixture to a separatory funnel. The aqueous and organic layers will separate.
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Extract the aqueous layer twice with 20 mL portions of diethyl ether to recover any dissolved product.
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Combine all organic layers and wash them with 50 mL of brine (saturated NaCl solution) to remove residual water.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
Step 4: Purification
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The crude product is purified by fractional distillation. The low boiling point of 2-ethoxypropane (53-54 °C) allows for easy separation from any unreacted isopropanol (boiling point 82.6 °C).
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Collect the fraction boiling between 52-55 °C.
Visualizing the Synthetic Workflow
Caption: Workflow for the Williamson Synthesis of 2-Ethoxypropane.
Spectroscopic and Analytical Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.
¹H NMR Spectroscopy
The proton NMR spectrum provides a definitive fingerprint of the molecule.
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Expected Signals (in CDCl₃):
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~1.13 ppm (doublet, 6H): The six equivalent protons of the two methyl groups on the isopropyl moiety, split by the single methine proton.
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~1.18 ppm (triplet, 3H): The three protons of the methyl group on the ethyl moiety, split by the two adjacent methylene protons.[8][9]
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~3.53 ppm (quartet, 2H): The two methylene protons of the ethyl group, split by the three adjacent methyl protons.[8][9]
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~3.65 ppm (septet, 1H): The single methine proton of the isopropyl group, split by the six adjacent methyl protons.[8][9]
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-
Self-Validation: The integration ratio of the peaks should be 6:3:2:1, confirming the relative number of protons in each unique chemical environment.[8]
¹³C NMR Spectroscopy
The carbon NMR spectrum indicates the number of unique carbon environments.
-
Expected Signals (in CDCl₃):
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
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Characteristic Absorption: A strong, prominent C-O-C stretching band is expected in the region of 1150-1085 cm⁻¹ , which is characteristic of aliphatic ethers.
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Absence of a broad peak around 3300 cm⁻¹ confirms the complete consumption of the starting alcohol.
Mass Spectrometry
Mass spectrometry provides information on the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): A peak at m/z = 88 corresponding to the molecular weight of C₅H₁₂O.[10]
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Major Fragments: Common fragmentation involves alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). The base peak is often observed at m/z = 73, resulting from the loss of a methyl group ([M-15]⁺).
Applications in Research and Drug Development
While not as common as diethyl ether or MTBE, 2-ethoxypropane possesses properties that make it a useful tool in specific research contexts.
As a Non-polar Aprotic Solvent
With a low boiling point and moderate polarity, 2-ethoxypropane can be used as a solvent for extractions and as a component in chromatographic mobile phases. Its lower peroxide-forming tendency compared to diethyl ether can be an advantage in certain applications.[1]
Role in Organic Synthesis
It serves as a less volatile alternative to diethyl ether in reactions where moderate temperatures are required, such as in certain Grignard reactions or metal hydride reductions.
Potential in Drug Development
The ether functional group is a common motif in many pharmaceutical compounds.[11] While 2-ethoxypropane itself is not typically an active pharmaceutical ingredient (API), it can be used in the following capacities:
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Process Solvent: In the synthesis of APIs, it can be used as a reaction or extraction solvent where its specific solubility and boiling point are advantageous.
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Starting Material: The ethoxy or isopropoxy moieties can be incorporated into more complex molecules during drug discovery and development. For instance, polymers like ethoxy acetalated dextran (Ace-DEX) are being explored for advanced drug delivery systems.[12][13]
Safety, Handling, and Toxicology
Trustworthiness through Safety: Adherence to strict safety protocols is non-negotiable when handling volatile ethers.
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Primary Hazards:
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Flammability: 2-Ethoxypropane is a highly flammable liquid and vapor (GHS Category 2).[1] All handling must be conducted in a well-ventilated fume hood, away from ignition sources.
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Peroxide Formation: Like many ethers, 2-ethoxypropane can form explosive peroxides upon exposure to air and light.[1] Containers should be dated upon opening and tested for peroxides regularly. Unused portions should be disposed of after a recommended period.
-
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.
-
-
Handling and Storage:
-
Store in tightly sealed containers in a cool, dry, well-ventilated area designated for flammable liquids.
-
Use only in well-ventilated areas and ground all containers and transfer equipment to prevent static discharge.[14]
-
-
Spill Response:
Conclusion
2-Ethoxypropane is a valuable chemical for synthetic and analytical applications. Its successful use hinges on a thorough understanding of its properties, a rational approach to its synthesis, and an unwavering commitment to safety. This guide provides the foundational knowledge for researchers and drug development professionals to confidently and effectively integrate 2-ethoxypropane into their workflows, backed by authoritative data and field-proven methodologies.
References
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J&K Scientific LLC. "Williamson Ether Synthesis." J&K Scientific, 2025, [Link].
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Carl ROTH. "Safety Data Sheet: 2-Ethoxy-1-propanol." Carl ROTH, 2025, [Link].
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L.S.College, Muzaffarpur. "Williamson ether synthesis." L.S.College, 2020, [Link].
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Gerriets, V., et al. "Ethoxy acetalated dextran-based nanocarriers accomplish efficient inhibition of leukotriene formation by a novel FLAP antagonist in human leukocytes and blood." PLoS One, 2018, [Link].
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ResearchGate. "Ethoxy acetalated dextran nanoparticles for drug delivery: A comparative study of formulation methods." ResearchGate, 2025, [Link].
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Matyjaszewski, K. "The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More." AZoM.com, 2023, [Link].
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Chemos GmbH & Co.KG. "Safety Data Sheet: 2-Ethoxypropene." Chemos GmbH & Co.KG, 2019, [Link].
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